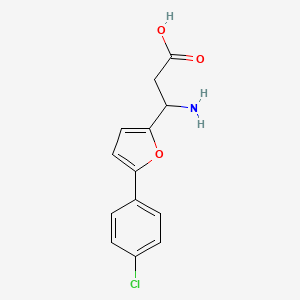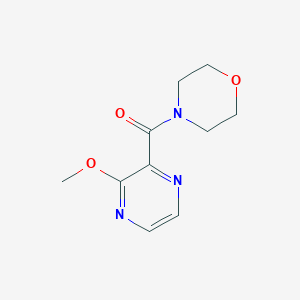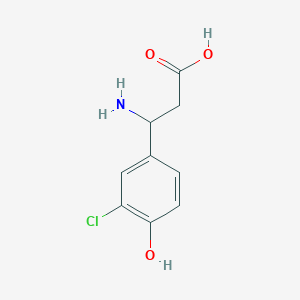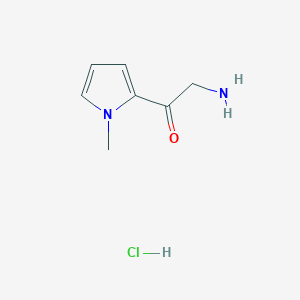
1,2-Dipalmitoyl-D62-3-sn-glycerophosphatidylcholine
Overview
Description
1,2-Dipalmitoyl-D62-3-sn-Glycerophosphatidylcholine, also known as Choline, hydroxide, dihydrogen phosphate, inner salt, ester with 1,2-dipalmitin- (palmitoyl-d31)2, is a product in the category of Stable Isotope Labeled (SIL) Lipids . It is a zwitterionic glycerophospholipid commonly used in the formation of lipid monolayers, bilayers, and liposomes for use in a variety of applications .
Synthesis Analysis
The synthesis of this compound involves deuteration on the alpha carbons, which is 50-60% enriched . The product is manufactured by FB Reagents .Molecular Structure Analysis
The molecular formula of this compound is C40H18D62NO8P . The molecular weight is 796.42 . The Smiles and Isomeric Smiles provide a textual representation of the compound’s structure .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known that this compound is a weak activator of protein kinase C (PKC) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is supplied as neat or in solution and should be stored in a freezer .Scientific Research Applications
Nonperturbing Component for Raman Studies
1,2-Dipalmitoyl-D62-3-sn-glycerophosphatidylcholine, through Raman spectroscopic measurements, has been highlighted as a valuable tool for studying phospholipid conformation in complex phospholipid and lipid-protein mixtures. Its deuterated alkyl chains make it especially useful for revealing information about the CH vibrations of the head group and its conformational changes within the bilayer, demonstrating its sensitivity to these changes upon melting (Gaber, Yager, & Peticolas, 1978).
Synthesis and Chemical Analysis
Efforts in simplifying the preparation of analytically pure 1,2-dipalmitoyl-sn-glycero-3-phosphoric acid, using enzymatic cleavage, highlight its utility in research, particularly through the synthesis of deuterated phosphatidylcholine derivatives. This process, pivotal for generating significant quantities of the compound, underlines its value in chemical analysis and further applications in the study of lipid structures and functions (Roux, Huynh-Dinh, Igolen, & Prigent, 1983).
Biophysical Research
In biophysical research, the compound has been employed in studies focusing on the gel and liquid crystalline phases of lipids. Deuterium magnetic resonance studies using chain perdeuterated (d62)-dipalmitoyl phosphatidylcholine have provided insights into the phase transition and molecular dynamics of lipid bilayers. This kind of research is crucial for understanding the structural properties of membranes and their functional implications in biological systems (Davis, 1979).
Mechanism of Action
Target of Action
1,2-Dipalmitoyl-D62-3-sn-glycerophosphatidylcholine, also known as Choline, hydroxide, dihydrogen phosphate, inner salt, ester with 1,2-dipalmitin- (palmitoyl-d31)2, is a type of phospholipid . Phospholipids are major components of all cell membranes and play crucial roles in cellular functions. They primarily target cell membranes and are involved in a variety of biological processes, including membrane fluidity, cell signaling, and lipid metabolism .
Mode of Action
The compound interacts with cell membranes by integrating into the lipid bilayer. The hydrophilic head group interacts with the aqueous environment, while the hydrophobic fatty acid chains align with the lipid core of the membrane. This amphipathic nature allows this compound to influence membrane properties such as fluidity and permeability .
Biochemical Pathways
this compound can affect several biochemical pathways. As a component of cell membranes, it plays a role in the phospholipid metabolism pathway. It can also influence signal transduction pathways by modulating the function of membrane proteins .
Pharmacokinetics
The pharmacokinetics of this compound are complex and depend on several factors. As a lipid, it is likely to be absorbed in the intestine and incorporated into chylomicrons, which are then transported via the lymphatic system to the bloodstream. Once in the bloodstream, it can be taken up by cells and integrated into their membranes .
Result of Action
The molecular and cellular effects of this compound action are diverse. By integrating into cell membranes, it can influence membrane properties and functions. This can affect the activity of membrane proteins, including receptors and ion channels, thereby influencing cellular signaling and function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other lipids can affect its integration into cell membranes. Additionally, factors such as pH and temperature can influence its stability and function .
Safety and Hazards
Future Directions
1,2-Dipalmitoyl-D62-3-sn-Glycerophosphatidylcholine is intended for use as an internal standard for the quantification of 1,2-dipalmitoyl-sn-glycero-3-PC . It has been used in the formation of proteoliposomes for implantation of γ-glutamyl transpeptidase into human erythrocyte membranes . Incorporation of glycosphingolipid antigens into DPPC-containing liposomes increases the immunogenicity of the antigens in mice .
properties
IUPAC Name |
[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILNVBDSWZSGLL-PWXLRKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677033 | |
| Record name | (2R)-2,3-Bis[(~2~H_31_)hexadecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
796.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25582-63-2 | |
| Record name | (2R)-2,3-Bis[(~2~H_31_)hexadecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of deuteration in DPPC-d62?
A1: Deuteration involves replacing hydrogen atoms with deuterium, a heavier isotope. This isotopic substitution does not significantly alter the chemical properties of DPPC but introduces distinct spectral signatures detectable by techniques like deuterium nuclear magnetic resonance (2H-NMR) and infrared (IR) spectroscopy. This allows researchers to specifically track DPPC-d62 within complex lipid mixtures. [, , , , , , , , ]
Q2: How is the conformational order of DPPC-d62 acyl chains determined?
A2: The conformational order of DPPC-d62 acyl chains, indicating the packing and fluidity of the membrane, can be assessed by analyzing the CD2 stretching vibrations in the infrared (IR) spectrum or by measuring quadrupolar splittings in 2H-NMR spectra. These parameters are sensitive to changes in the trans-gauche isomerization of the acyl chains, reflecting the transition between ordered (gel) and disordered (fluid) phases. [, , , , , , , , ]
Q3: Why is DPPC-d62 often used in binary or ternary lipid mixtures?
A3: DPPC-d62 is frequently incorporated into model membranes composed of other phospholipids, like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), and cholesterol to mimic the complex composition of natural cell membranes. This allows researchers to investigate the influence of lipid composition on membrane properties and the partitioning behavior of various molecules. [, , , , , , ]
Q4: How does DPPC-d62 behave in the presence of cholesterol?
A4: Cholesterol plays a crucial role in modulating the properties of biological membranes. In binary mixtures, cholesterol has been observed to promote the formation of a liquid-ordered (lo) phase in DPPC-d62 bilayers, characterized by increased order and reduced fluidity compared to the liquid-disordered (ld) phase. This lo phase is thought to be relevant to the formation of lipid rafts in cell membranes. [, , , ]
Q5: How is DPPC-d62 employed to study pulmonary surfactant function?
A5: DPPC-d62 serves as a model component of pulmonary surfactant, a complex mixture of lipids and proteins lining the alveoli in the lungs, which is crucial for reducing surface tension and preventing alveolar collapse. By incorporating DPPC-d62 into model surfactant systems, researchers can investigate the molecular mechanisms underlying surfactant function and the impact of factors like lipid composition, protein interactions, and surface pressure on its biophysical properties. [, , , , , ]
Q6: How can DPPC-d62 be utilized to study lipid-protein interactions?
A6: DPPC-d62, when incorporated into model membranes, can be used to investigate the interaction of proteins with lipid bilayers. Spectroscopic techniques, such as 2H-NMR and IR, can monitor changes in DPPC-d62 acyl chain order, dynamics, and phase behavior upon protein binding, providing insights into the protein's influence on membrane structure and function. [, , , , , ]
Q7: Can DPPC-d62 be used to study the effects of external agents on membranes?
A7: Yes, DPPC-d62 can be used to investigate the effects of various external agents, such as pressure, temperature, and small molecules like anesthetics, on membrane properties. Changes in DPPC-d62 behavior, monitored through spectroscopic techniques, can elucidate the mechanisms of action of these agents on lipid bilayers. [, , ]
Q8: What are the advantages of using DPPC-d62 in Langmuir-Blodgett films?
A8: Langmuir-Blodgett techniques enable the controlled deposition of lipid monolayers or bilayers onto solid supports, mimicking the organization of biological membranes. Incorporating DPPC-d62 into these films allows for the application of surface-sensitive techniques, such as IR reflection-absorption spectroscopy (IRRAS) and atomic force microscopy (AFM), to probe the structure and properties of the lipid layers with high spatial resolution. [, , , ]
Q9: How is DPPC-d62 detected and quantified in biological samples?
A9: The deuterium labeling in DPPC-d62 enables its specific detection and quantification in complex biological samples using techniques like mass spectrometry. This is particularly valuable in studies investigating the distribution, metabolism, and clearance of DPPC-d62 in vivo. [, ]
Q10: What are the limitations of using DPPC-d62 in membrane research?
A10: While a valuable tool, it's crucial to acknowledge that DPPC-d62 represents a simplified model of complex biological membranes. Extrapolating findings from DPPC-d62-based studies to physiological settings requires careful consideration of factors like lipid diversity, protein interactions, and the dynamic nature of cellular environments. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




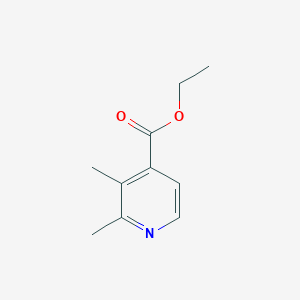

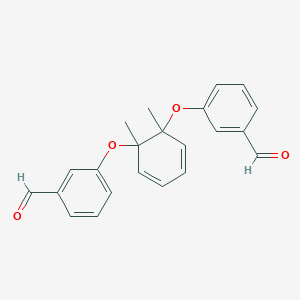
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine](/img/structure/B1504296.png)

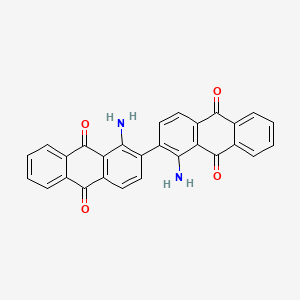
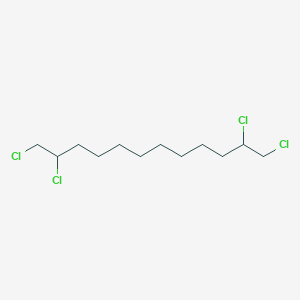

![3-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1504305.png)
